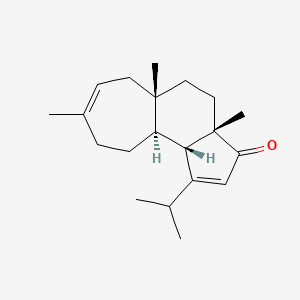
Cyanthiwigin A
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Cyanthiwigin A is a natural product found in Myrmekioderma rea and Myrmekioderma gyroderma with data available.
Wissenschaftliche Forschungsanwendungen
Cyanthiwigin A exhibits a variety of biological properties:
- Anticancer Activity : this compound has shown significant cytotoxic effects against various cancer cell lines. For instance, it has demonstrated activity against human lung cancer cells (A549) and leukemia cells (P-388), with IC50 values indicating its potency in inhibiting cell growth .
- Antimicrobial Properties : This compound also displays antimicrobial activity, notably enhancing the efficacy of other antibiotics by blocking efflux pumps in microbes, which allows for better retention and effectiveness of the antibiotic agents .
- Neurotrophic Effects : this compound has been implicated in stimulating the synthesis of nerve growth factor (NGF), suggesting its potential application in treating neurodegenerative diseases and spinal injuries .
Therapeutic Potential
The therapeutic implications of this compound are substantial:
- Cancer Therapy : Given its cytotoxicity against various cancer cell lines, further exploration into its mechanisms could lead to the development of new anticancer drugs. The ability to target multiple pathways in cancer cells makes it a candidate for combination therapies.
- Infectious Diseases : The compound's ability to enhance antimicrobial activity positions it as a potential adjunct therapy in treating infections, particularly those resistant to standard treatments.
- Neurodegenerative Diseases : The neurotrophic properties indicate that this compound could be beneficial in conditions such as Alzheimer's or Parkinson's disease, where NGF plays a crucial role in neuronal survival and maintenance.
Synthesis and Derivatives
The synthesis of this compound has been a focus of research due to its complex structure and biological importance. Various synthetic routes have been developed, allowing for the production of this compound and its derivatives:
- Total Synthesis Approaches : Researchers have employed innovative synthetic strategies such as asymmetric catalytic alkylation and ring-closing metathesis to construct the tricyclic core structure efficiently . These methods not only facilitate the synthesis of this compound but also allow for modifications that can enhance its biological properties.
- Microbial Metabolism Studies : Studies have shown that microbial metabolites derived from Cyanthiwigin B can synergistically enhance antimicrobial properties, indicating that derivatives of this compound might also possess enhanced activities .
Case Studies
Several studies provide insights into the applications of this compound:
- Study on Anticancer Activity : Research demonstrated that this compound exhibits selective toxicity towards cancer cells while sparing normal cells, highlighting its potential as a targeted cancer therapy .
- Synergistic Antibiotic Effects : In microbial metabolism studies, derivatives of Cyanthiwigin B showed increased antimicrobial activity when combined with other antibiotics, suggesting similar potential for this compound .
Eigenschaften
CAS-Nummer |
150998-98-4 |
|---|---|
Molekularformel |
C20H30O |
Molekulargewicht |
286.5 g/mol |
IUPAC-Name |
(3aS,5aS,10aR,10bS)-3a,5a,8-trimethyl-1-propan-2-yl-5,6,9,10,10a,10b-hexahydro-4H-cyclohepta[e]inden-3-one |
InChI |
InChI=1S/C20H30O/c1-13(2)15-12-17(21)20(5)11-10-19(4)9-8-14(3)6-7-16(19)18(15)20/h8,12-13,16,18H,6-7,9-11H2,1-5H3/t16-,18-,19-,20-/m1/s1 |
InChI-Schlüssel |
UBFCZYCSGVNSQM-VBSBHUPXSA-N |
SMILES |
CC1=CCC2(CCC3(C(C2CC1)C(=CC3=O)C(C)C)C)C |
Isomerische SMILES |
CC1=CC[C@@]2(CC[C@]3([C@@H]([C@H]2CC1)C(=CC3=O)C(C)C)C)C |
Kanonische SMILES |
CC1=CCC2(CCC3(C(C2CC1)C(=CC3=O)C(C)C)C)C |
Key on ui other cas no. |
150998-98-4 |
Synonyme |
cyanthiwigin A |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.















